![molecular formula C18H14N2O3S B2794330 N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034206-94-3](/img/structure/B2794330.png)

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

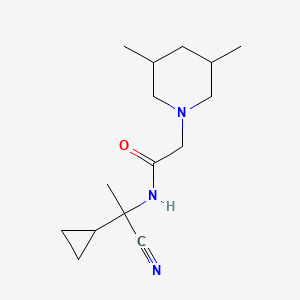

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound is a member of the benzodioxole family, which is known for its diverse pharmacological activities.

Applications De Recherche Scientifique

Fungicidal Activity

The compound’s fungicidal properties make it a valuable candidate for plant disease control. Researchers have designed and synthesized N-(thiophen-2-yl) nicotinamide derivatives by combining the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene . These derivatives were tested against cucumber downy mildew (CDM), a destructive plant pathogen. Notably, compounds 4a and 4f demonstrated excellent fungicidal activities, surpassing commercial fungicides like diflumetorim and flumorph. Compound 4f, in particular, showed promise as a potent fungicide candidate for further development .

Structural Optimization

The N-(thiophen-2-yl) nicotinamide derivatives serve as significant lead compounds. Researchers can explore further structural modifications to enhance their efficacy and safety. By fine-tuning the molecular structure, scientists aim to improve bioavailability, selectivity, and overall performance .

Heterocycle Chemistry

The compound’s synthesis involves heterocyclic chemistry, specifically the fusion of nitrogen and sulfur-containing rings. Understanding the reactivity and stability of these heterocycles contributes to broader knowledge in organic chemistry and drug design .

Agricultural Applications

Given its potent fungicidal activity, this compound could find applications in agriculture. It may help combat plant diseases, reduce crop losses, and enhance food security. Researchers can explore formulations and delivery methods for practical use in the field .

Bioassay Techniques

The evaluation of fungicidal activity against CDM involved bioassays in both greenhouse and field trials. These techniques are essential for assessing the efficacy of novel compounds and comparing them to existing treatments .

Environmental Impact

As with any pesticide or fungicide, assessing the environmental impact is crucial. Researchers need to study its persistence, degradation, and potential effects on non-target organisms and ecosystems .

Mécanisme D'action

Target of Action

Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that the molecular interactions of similar derivatized conjugates in docking studies reveal their suitability for further development . This suggests that the compound may interact with its target in a way that disrupts the normal function of the target, leading to its anti-tubercular activity.

Biochemical Pathways

Compounds with similar structures have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.

Pharmacokinetics

The compound’s potential as an anti-tubercular agent suggests that it may have suitable pharmacokinetic properties that allow it to reach its target site in the body and exert its therapeutic effect .

Result of Action

Similar compounds have been shown to exhibit significant anti-tubercular activity , suggesting that this compound may also have a similar effect.

Propriétés

IUPAC Name |

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c21-18(12-5-6-14-15(9-12)23-11-22-14)20-10-13-3-1-7-19-17(13)16-4-2-8-24-16/h1-9H,10-11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTRSTIRPDWWDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Tert-butyl-3-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2794250.png)

methanone](/img/structure/B2794251.png)

![1-benzoyl-6'-chloro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2794260.png)

![2-amino-3-[(E)-{[1-(prop-2-en-1-yloxy)naphthalen-2-yl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2794263.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2794265.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyrazine-2-carboxamide](/img/structure/B2794268.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B2794270.png)